molecular formula C20H34N4O4 B12603941 3,3'-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) CAS No. 648441-15-0

3,3'-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole)

Cat. No.: B12603941
CAS No.: 648441-15-0
M. Wt: 394.5 g/mol
InChI Key: WJLSIPIOVQAHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with ethoxyamine to form the corresponding dihydroxyamide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole rings.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) exerts its effects is largely dependent on its interaction with other molecules. The oxadiazole rings can participate in various chemical reactions, and the long dodecane chain provides hydrophobic properties. These features allow the compound to interact with both hydrophilic and hydrophobic environments, making it versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high density and thermal stability.

    3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with similar energetic properties.

Uniqueness

3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) is unique due to its long dodecane chain and ethoxy groups, which provide distinct physical and chemical properties compared to other oxadiazoles. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

648441-15-0

Molecular Formula

C20H34N4O4

Molecular Weight

394.5 g/mol

IUPAC Name

5-ethoxy-3-[12-(5-ethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H34N4O4/c1-3-25-19-21-17(23-27-19)15-13-11-9-7-5-6-8-10-12-14-16-18-22-20(26-4-2)28-24-18/h3-16H2,1-2H3

InChI Key

WJLSIPIOVQAHMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.